2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
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Overview
Description
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a synthetically developed compound characterized by a triazole and pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The process starts with the preparation of the triazole ring, followed by the introduction of the butylthio and phenethyl groups. The final step involves coupling the triazole intermediate with a pyrimidine derivative under mild conditions, using reagents such as base catalysts and solvents to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-effectiveness and scalability. Techniques such as flow chemistry and continuous manufacturing are employed to maintain high yields and consistent quality. Process intensification strategies, including microwave-assisted synthesis and catalytic methodologies, are utilized to enhance reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: : The oxidation of the sulfur atoms can lead to sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the nitrogens in the triazole ring.
Substitution: : The phenethyl and butylthio groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions are carefully controlled to achieve selective transformations and high product yields.
Major Products
The major products from these reactions depend on the type of transformation. For example, oxidation leads to sulfoxide or sulfone derivatives, while substitution reactions may yield a variety of substituted triazole-pyrimidine compounds.
Scientific Research Applications
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has wide-ranging applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Explored for its potential as a biochemical probe to study enzyme functions.
Medicine: : Investigated for its pharmacological properties, including antiviral and anticancer activities.
Industry: : Employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exerts its effects involves several molecular targets and pathways. It interacts with specific enzymes and receptors, leading to alterations in cellular processes. The sulfur and nitrogen atoms play crucial roles in binding interactions, enhancing the compound's activity and selectivity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine stands out due to its unique triazole-pyrimidine core structure. This makes it more versatile in chemical reactions and potentially more effective in its applications.
List of Similar Compounds
5-((4-phenethyl-1,2,4-triazol-3-yl)methylthio)pyrimidine: : Similar in structure but lacks the butylthio substitution.
2-(4-(phenethylthio)-1H-1,2,4-triazol-3-yl)pyrimidine: : Another variant without dimethyl substitution on the pyrimidine ring.
Properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5S2/c1-4-5-13-27-21-25-24-19(15-28-20-22-16(2)14-17(3)23-20)26(21)12-11-18-9-7-6-8-10-18/h6-10,14H,4-5,11-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAIZWFWOZCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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